MLN-3897
MLN-3897
MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling.
Brand Name:
Vulcanchem
CAS No.:
1010731-97-1
VCID:
VC0535816
InChI:
InChI=1S/C32H39ClN2O3/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36/h5,7-14,19,34,36-37H,6,15-18,20-21H2,1-4H3/b25-8+/t32-/m0/s1
SMILES:
O[C@@]1(C2=CC=C(Cl)C=C2)C(C)(C)CN(CC/C=C3C(C=CCN4)=C4COC5=CC=C(C(C)(O)C)C=C\35)CC1
Molecular Formula:
C32H39ClN2O3
Molecular Weight:
535.125
MLN-3897
CAS No.: 1010731-97-1
Inhibitors
VCID: VC0535816
Molecular Formula: C32H39ClN2O3
Molecular Weight: 535.125
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1010731-97-1 |
---|---|
Product Name | MLN-3897 |
Molecular Formula | C32H39ClN2O3 |
Molecular Weight | 535.125 |
IUPAC Name | (S,E)-4-(4-chlorophenyl)-1-(3-(7-(2-hydroxypropan-2-yl)-2,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5(1H)-ylidene)propyl)-3,3-dimethylpiperidin-4-ol |
Standard InChI | InChI=1S/C32H39ClN2O3/c1-30(2)21-35(18-15-32(30,37)22-9-12-24(33)13-10-22)17-6-8-25-26-7-5-16-34-28(26)20-38-29-14-11-23(19-27(25)29)31(3,4)36/h5,7-14,19,34,36-37H,6,15-18,20-21H2,1-4H3/b25-8+/t32-/m0/s1 |
Standard InChIKey | NHZWLAWPPXMRPK-MOLVWPNASA-N |
SMILES | O[C@@]1(C2=CC=C(Cl)C=C2)C(C)(C)CN(CC/C=C3C(C=CCN4)=C4COC5=CC=C(C(C)(O)C)C=C\35)CC1 |
Appearance | Solid powder |
Description | MLN-3897, also known as AVE-9897, is a C-C Motif Chemokine Receptor 1 (CCR1) antagonist potentially for the treatment of multiple sclerosis and rheumatoid arthritis. MLN3897 abrogates its effects by inhibiting Akt signaling. Moreover, MM cell-to-OC adhesion was abrogated by MLN3897, thereby inhibiting MM cell survival and proliferation. MLN3897 demonstrates significant impairment of OC formation (by 40%) and function (by 70%), associated with decreased precursor cell multinucleation and down-regulation of c-fos signaling. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897 |
Reference | 1: Pusalkar S, Plesescu M, Milton M, Balani SK, Chowdhury S, Prakash S. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans. Drug Metab Lett. 2016;10(1):22-37. PubMed PMID: 26031460. 2: Vergunst CE, Gerlag DM, von Moltke L, Karol M, Wyant T, Chi X, Matzkin E, Leach T, Tak PP. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study. Arthritis Rheum. 2009 Dec;60(12):3572-81. doi: 10.1002/art.24978. PubMed PMID: 19950299. 3: Lu C, Balani SK, Qian MG, Prakash SR, Ducray PS, von Moltke LL. Quantitative prediction and clinical observation of a CYP3A inhibitor-based drug-drug interactions with MLN3897, a potent C-C chemokine receptor-1 antagonist. J Pharmacol Exp Ther. 2010 Feb;332(2):562-8. doi: 10.1124/jpet.109.161893. PubMed PMID: 19889796. 4: Vallet S, Raje N, Ishitsuka K, Hideshima T, Podar K, Chhetri S, Pozzi S, Breitkreutz I, Kiziltepe T, Yasui H, Ocio EM, Shiraishi N, Jin J, Okawa Y, Ikeda H, Mukherjee S, Vaghela N, Cirstea D, Ladetto M, Boccadoro M, Anderson KC. MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts. Blood. 2007 Nov 15;110(10):3744-52. PubMed PMID: 17715391; PubMed Central PMCID: PMC2077320. 5: Gladue RP, Brown MF, Zwillich SH. CCR1 antagonists: what have we learned from clinical trials. Curr Top Med Chem. 2010;10(13):1268-77. Review. PubMed PMID: 20536425. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume